N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea
Description
Properties
CAS No. |
606105-65-1 |
|---|---|
Molecular Formula |
C21H27N5O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[2-[(3-cyano-6,8-dimethylquinolin-2-yl)amino]ethyl]-1-cyclohexylurea |
InChI |
InChI=1S/C21H27N5O/c1-14-10-15(2)19-16(11-14)12-17(13-22)20(25-19)24-8-9-26(21(23)27)18-6-4-3-5-7-18/h10-12,18H,3-9H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
QCEXRIAKVDSQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)NCCN(C3CCCCC3)C(=O)N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Method A: Urea Formation via Isocyanate Reaction
Reagents :
- Cyclohexylamine
- 3-Cyano-6,8-dimethylquinoline
- Isocyanate (e.g., phenyl isocyanate)
-
- The isocyanate is reacted with cyclohexylamine to form the corresponding urea.
- Subsequently, the quinoline derivative is introduced through a nucleophilic substitution reaction.
-
$$
\text{Cyclohexylamine} + \text{Isocyanate} \rightarrow \text{Cyclohexylurea}
$$$$
\text{Cyclohexylurea} + \text{3-Cyano-6,8-dimethylquinoline} \rightarrow N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea
$$
Method B: Direct Urea Synthesis from Amine and Carbonyl
Reagents :
- Cyclohexylamine
- 3-Cyano-6,8-dimethylquinoline
- Urea or thiourea
-
- The reaction involves the direct condensation of cyclohexylamine with urea in the presence of a catalyst (e.g., triethylamine).
- The resulting product is then treated with 3-cyano-6,8-dimethylquinoline under reflux conditions.
-
$$
\text{Cyclohexylamine} + \text{Urea} \rightarrow N,N-\text{Cyclohexylurea}
$$$$
N,N-\text{Cyclohexylurea} + \text{3-Cyano-6,8-dimethylquinoline} \rightarrow this compound
$$
Method C: Microwave-Assisted Synthesis
Reagents :
- Cyclohexylamine
- 3-Cyano-6,8-dimethylquinoline
- Urea
-
- In this method, all reactants are mixed and subjected to microwave irradiation.
- This technique enhances reaction rates and yields compared to traditional heating methods.
-
$$
\text{Under microwave conditions: } \text{Cyclohexylamine} + \text{Urea} + \text{3-Cyano-6,8-dimethylquinoline} \rightarrow this compound
$$
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Method A | Simple procedure; good yields | Requires careful handling of isocyanates |
| Method B | Direct synthesis; fewer steps | May require longer reaction times |
| Method C | Faster synthesis; higher efficiency | Equipment cost for microwave setup |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating cystic fibrosis by correcting and potentiating the CFTR protein.
Industry: Utilized in the development of pharmaceuticals and other specialty chemicals
Mechanism of Action
The compound exerts its effects by interacting with the CFTR protein, a chloride channel involved in the regulation of salt and water transport across cell membranes. It acts as both a corrector and potentiator, normalizing the targeting and gating of the ΔF508-CFTR mutant protein. This dual activity helps restore the function of the CFTR protein, improving chloride ion transport and alleviating symptoms of cystic fibrosis .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core motifs and substituents. Below is a comparative analysis with key compounds identified in the literature:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Variations: The target compound and derivative share a quinoline core, but the latter lacks the cyano group and urea functionality, instead featuring methoxy and methyl groups. This difference may reduce electron-withdrawing effects and alter target selectivity .
Functional Group Impact: The target’s urea group distinguishes it from sulfonamide-based inhibitors like H-89. Urea moieties are less acidic than sulfonamides, which could influence binding kinetics and metabolic pathways . The cyano group in the target compound may enhance electrophilic interactions with target proteins, a feature absent in NAT-1 and NAT-2, which rely on thiazolidinone rings for conformational stability .
This contrasts with TAS-103’s dihydrochloride formulation, which prioritizes solubility for intravenous delivery .
Electronic and Steric Effects: Computational studies (e.g., conceptual DFT) suggest that electron-withdrawing groups like cyano can modulate frontier molecular orbitals, affecting reactivity and binding. However, direct computational data for the target compound are unavailable .
Biological Activity
N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is a synthetic compound notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.47 g/mol. Its structure features a quinoline moiety with a cyano group, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O |
| Molecular Weight | 365.47 g/mol |
| LogP | 3.78428 |
| PSA | 99.26 Ų |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The quinoline derivatives are known for their potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in cancer pathways and microbial resistance mechanisms.
Interaction Studies
Initial interaction studies suggest that this compound may bind effectively to proteins associated with cancer cell signaling pathways. Further research is required to elucidate these interactions fully.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer properties of quinoline-based compounds, revealing that those with cyano substitutions demonstrated enhanced efficacy against certain cancer cell lines compared to their non-cyano counterparts. The specific compound was noted for its ability to induce apoptosis in tumor cells.
- Microbial Resistance : Another study focused on the antimicrobial properties of quinoline derivatives, highlighting that this compound showed promising results against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer activity |
| 4-Anilinoquinoline | Aniline substituent | Antiproliferative effects |
| This compound | Cyano and cyclohexyl groups | Anticancer and antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
